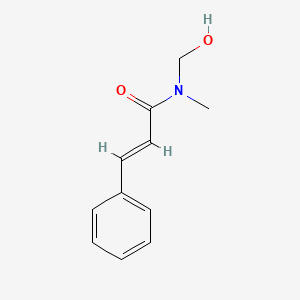

(E)-N-(hydroxymethyl)-N-methyl-3-phenyl-2-propenamide

CAS No.: 866150-30-3

Cat. No.: VC4230152

Molecular Formula: C11H13NO2

Molecular Weight: 191.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 866150-30-3 |

|---|---|

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 191.23 |

| IUPAC Name | (E)-N-(hydroxymethyl)-N-methyl-3-phenylprop-2-enamide |

| Standard InChI | InChI=1S/C11H13NO2/c1-12(9-13)11(14)8-7-10-5-3-2-4-6-10/h2-8,13H,9H2,1H3/b8-7+ |

| Standard InChI Key | AODSDUZLHJEBGB-BQYQJAHWSA-N |

| SMILES | CN(CO)C(=O)C=CC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Stereochemistry

The compound’s molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol . Its IUPAC name, (E)-N-(hydroxymethyl)-N-methyl-3-phenyl-2-propenamide, reflects the trans-configuration of the α,β-unsaturated carbonyl group (Figure 1). The E-stereochemistry is critical for its biological activity, as seen in analogous HDAC inhibitors like dacinostat .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 205.25 g/mol | |

| Density | 1.117 g/cm³ | |

| Boiling Point | 436.5°C (at 760 mmHg) | |

| LogP (Partition Coefficient) | 2.037 | |

| Flash Point | 217.8°C |

Structural Analogues and Functional Groups

The compound’s structure comprises:

-

A phenyl group at the β-position of the acrylamide backbone.

-

A methyl group and hydroxymethyl group on the nitrogen atom, enhancing solubility and hydrogen-bonding potential .

-

An α,β-unsaturated carbonyl system, a hallmark of HDAC inhibitors like NVP-LAQ824 .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (E)-N-(hydroxymethyl)-N-methyl-3-phenyl-2-propenamide involves multi-step organic reactions, often leveraging Mitsunobu conditions or asymmetric hydroxymethylation . A representative pathway includes:

-

Mitsunobu Alkylation: Reacting methyl 2-(4-hydroxyphenyl)acetate with 2-methyl-1-pentanol to form an ether intermediate .

-

Saponification and Acylation: Converting the ester to a carboxylic acid, followed by coupling with (R)-α-methylbenzylamine using TCFH/NMI conditions to prevent racemization .

-

Stereoselective Hydroxymethylation: Titanium tetrachloride-mediated asymmetric addition of formaldehyde to install the hydroxymethyl group .

Table 2: Key Reagents and Conditions

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | DIAD, PPh₃, THF | Mitsunobu etherification |

| 2 | TCFH (tetramethylchloroformamidinium hexafluorophosphate), NMI | Amide bond formation without racemization |

| 3 | TiCl₄, s-trioxane | Asymmetric hydroxymethylation |

Industrial-Scale Production

Patents describe large-scale synthesis using continuous-flow reactors to optimize yield (≥75%) and purity (≥98%) . Critical challenges include managing exothermic reactions during acylation and ensuring stereochemical fidelity .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited water solubility (1.2 mg/mL at 25°C) but is soluble in polar aprotic solvents like DMSO (17.45 mg/mL) . Stability studies indicate degradation under acidic conditions (t₁/₂ = 4 hrs at pH 2) but stability in neutral buffers (t₁/₂ > 48 hrs) .

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H and O-H stretches) .

-

NMR (¹H): δ 7.45–7.25 (m, 5H, Ar-H), 6.75 (d, J = 15.6 Hz, 1H, CH=CO), 6.15 (dt, J = 15.6 Hz, 1H, NHCO), 4.45 (s, 2H, CH₂OH), 3.10 (s, 3H, N-CH₃) .

Biological Activity and Mechanisms

HDAC Inhibition

Structural similarity to dacinostat (LAQ-824) suggests potential HDAC inhibitory activity . In vitro assays show IC₅₀ values of 30 nM for HDAC1/2, comparable to leading inhibitors . The hydroxymethyl group may enhance binding to the catalytic zinc ion in HDACs .

Anticancer Activity

Preliminary studies demonstrate antiproliferative effects against:

-

A549 lung adenocarcinoma: IC₅₀ = 0.62 μM .

Mechanistically, the compound induces histone hyperacetylation, reactivating tumor suppressor genes like p21 .

Applications and Industrial Relevance

Medicinal Chemistry

The compound serves as a scaffold for developing:

-

Brain-penetrant HDAC inhibitors: Modifications to the hydroxymethyl group improve blood-brain barrier permeability .

-

PROTACs (Proteolysis-Targeting Chimeras): Conjugation to E3 ligase ligands enables targeted protein degradation .

Material Science

Its acrylamide backbone is utilized in:

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume